![molecular formula C12H24N2O3 B2360562 tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate CAS No. 903587-87-1](/img/structure/B2360562.png)
tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate
Overview
Description
tert-Butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxypiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can yield alcohols .
Scientific Research Applications
Chemistry
tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate serves as an intermediate in the synthesis of various organic compounds. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of complex molecules.
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | Potassium permanganate | Carbonyl compounds |
Reduction | Lithium aluminum hydride | Alcohol derivatives |
Substitution | Alkyl halides | Modified carbamates |
Biology
In biological research, this compound acts as a building block for the development of biologically active molecules. Its structural features enable it to interact with enzymes and receptors, which can be crucial for studying enzyme mechanisms and protein-ligand interactions.
Medicine
The compound is under investigation for its potential therapeutic properties. It may serve as a precursor for drug development aimed at treating various diseases, particularly those involving neurological pathways due to its piperidine structure.
Case Study:
A study explored the use of this compound in synthesizing novel arginase inhibitors. These inhibitors showed promising results in modulating enzyme activity, highlighting the compound's potential in medicinal chemistry .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various formulations in chemical manufacturing.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate
- tert-Butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate trifluoroacetic acid salt
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Biological Activity
tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate (CAS No. 903587-87-1) is a carbamate compound characterized by a tert-butyl group, a piperidine ring, and a hydroxyl group. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Formula
- Molecular Formula : C₁₂H₂₄N₂O₃
- Molecular Weight : 244.34 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound has been investigated for its potential as:
- Acetylcholinesterase Inhibitor : It may inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thus potentially enhancing cholinergic signaling in the brain.
- β-secretase Inhibitor : Preliminary studies suggest that it can inhibit β-secretase activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease.
Research Findings
- In Vitro Studies :
- In Vivo Studies :
- Case Studies :
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism |
---|---|---|
M4 Compound | β-secretase & AChE inhibitor | Prevents Aβ aggregation |
Galantamine | AChE inhibitor | Enhances cholinergic transmission |
Donepezil | AChE inhibitor | Improves cognitive function |
This table illustrates how this compound compares to other known compounds in terms of biological activity and mechanisms.
Applications in Drug Development
Due to its unique structural properties and biological activities, this compound is being explored as a precursor for developing novel therapeutic agents targeting neurodegenerative diseases. Its ability to modulate key pathways involved in cognitive function makes it a promising candidate for further research.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling 4-hydroxypiperidine derivatives with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization includes varying solvents (dichloromethane or THF), temperature (0°C to room temperature), and stoichiometric ratios. For example, highlights that dichloromethane at 25°C with a 1:1.2 molar ratio of amine to chloroformate yields >80% purity. Monitoring via TLC or HPLC ensures intermediate stability .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and functional groups, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . Infrared (IR) spectroscopy identifies carbamate C=O stretches (~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹). X-ray crystallography (using SHELX or ORTEP-III) resolves stereochemistry and crystal packing .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates . For antimicrobial activity, perform minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacterial strains. suggests using microdilution methods with 96-well plates and optical density measurements at 600 nm .
Q. What stability considerations are critical during storage and handling?
- Methodological Answer : Store at −20°C under inert gas (argon) to prevent hydrolysis of the carbamate group. Stability studies (HPLC monitoring) show degradation <5% over 6 months when protected from light and moisture .
Advanced Research Questions
Q. How can contradictory data on biological activity between studies be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., vs. 18) may arise from assay conditions (pH, co-solvents). Validate using orthogonal methods: surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling. Cross-reference with structural analogs to identify substituent-specific effects .
Q. What computational strategies enhance structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding modes to targets like GPCRs or kinases. Density Functional Theory (DFT) calculates electrostatic potential maps to guide substitutions at the piperidine or carbamate moieties . MD simulations (>100 ns) assess conformational stability in biological membranes .
Q. Which advanced purification techniques address challenges in isolating enantiomers or regioisomers?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers, while preparative HPLC (C18 columns, acetonitrile/water gradient) isolates regioisomers. notes >99% purity using a 20 µm particle size column at 15 mL/min flow rate .
Q. How can hydrolysis kinetics of the carbamate group be quantitatively analyzed under physiological conditions?
- Methodological Answer : Use LC-MS/MS to track degradation products (piperidine and CO₂) in simulated gastric fluid (pH 2) and plasma (pH 7.4). First-order kinetics models (Arrhenius plots) determine activation energy, with half-life (t₁/₂) ranging from 2–24 hours depending on pH .
Properties
IUPAC Name |
tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9-6-12(16)4-7-13-8-5-12/h13,16H,4-9H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRMFOSFQXTRGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CCNCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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